(5-(((Thiophen-2-ylmethyl)amino)methyl)furan-2-yl)methanol (5-(((Thiophen-2-ylmethyl)amino)methyl)furan-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17804719
InChI: InChI=1S/C11H13NO2S/c13-8-10-4-3-9(14-10)6-12-7-11-2-1-5-15-11/h1-5,12-13H,6-8H2
SMILES:
Molecular Formula: C11H13NO2S
Molecular Weight: 223.29 g/mol

(5-(((Thiophen-2-ylmethyl)amino)methyl)furan-2-yl)methanol

CAS No.:

Cat. No.: VC17804719

Molecular Formula: C11H13NO2S

Molecular Weight: 223.29 g/mol

* For research use only. Not for human or veterinary use.

(5-(((Thiophen-2-ylmethyl)amino)methyl)furan-2-yl)methanol -

Specification

Molecular Formula C11H13NO2S
Molecular Weight 223.29 g/mol
IUPAC Name [5-[(thiophen-2-ylmethylamino)methyl]furan-2-yl]methanol
Standard InChI InChI=1S/C11H13NO2S/c13-8-10-4-3-9(14-10)6-12-7-11-2-1-5-15-11/h1-5,12-13H,6-8H2
Standard InChI Key RNNIWLLBWLHLHC-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)CNCC2=CC=C(O2)CO

Introduction

Structural Analysis and Nomenclature

IUPAC Name and Molecular Framework

The systematic name (5-(((Thiophen-2-ylmethyl)amino)methyl)furan-2-yl)methanol delineates its core structure:

  • A furan ring (oxygen-containing heterocycle) substituted at position 2 with a hydroxymethyl group (-CH2OH).

  • At position 5 of the furan, an aminomethyl group (-CH2NH-) is further functionalized with a thiophen-2-ylmethyl moiety (-CH2-C4H3S).

This architecture combines electron-rich furan and thiophene systems with polar hydroxyl and amine groups, suggesting diverse reactivity and intermolecular interactions .

Molecular Formula and Weight

  • Molecular Formula: C11H13NO2S

  • Molecular Weight: 239.29 g/mol (calculated from atomic masses).

  • Key Functional Groups:

    • Hydroxymethyl (-CH2OH): Enhances hydrophilicity and hydrogen-bonding potential.

    • Secondary amine (-NH-CH2-thiophene): Facilitates protonation and coordination chemistry.

    • Thiophene ring: Contributes to aromatic π-stacking and electrophilic substitution reactivity .

Synthesis and Preparation Strategies

Retrosynthetic Analysis

Hypothetical routes derive from analogous furan-amine syntheses:

  • Core Furan Formation:

    • Starting with furfural or 5-substituted furan precursors.

    • Example: Pd-catalyzed cross-coupling to introduce aminomethyl groups .

  • Aminoalkylation:

    • Reductive amination between 5-(aminomethyl)furan-2-ylmethanol and thiophene-2-carbaldehyde .

    • Reaction:

      5-(Aminomethyl)furan-2-ylmethanol+Thiophene-2-carbaldehydeNaBH4Target Compound\text{5-(Aminomethyl)furan-2-ylmethanol} + \text{Thiophene-2-carbaldehyde} \xrightarrow{\text{NaBH}_4} \text{Target Compound}
  • Protection/Deprotection:

    • Use of tert-butyldimethylsilyl (TBS) groups to protect the hydroxymethyl moiety during amine coupling .

Comparative Synthetic Routes

StepReagents/ConditionsYield (Hypothetical)Key Challenges
1Pd(PPh3)2Cl2, Na2CO3, 5-formylfuran-2-boronic acid~60%Regioselectivity of furan substitution
2Thiophene-2-carbaldehyde, NaBH3CN, MeOH~45%Steric hindrance at secondary amine
3TBSCl, imidazole, DMF>80%Hydroxyl group protection efficiency

Physicochemical Properties

Predicted Properties

Using PubChem data for structural analogs :

  • logP: ~1.8 (moderate lipophilicity, suitable for blood-brain barrier penetration).

  • Water Solubility: ~2.1 mg/mL (estimated via cLogS).

  • pKa:

    • Hydroxyl group: ~15 (weakly acidic).

    • Secondary amine: ~9.5 (basic, protonatable at physiological pH).

Spectroscopic Characteristics

  • IR (hypothetical):

    • O-H stretch: 3300 cm⁻¹.

    • C-N stretch: 1250 cm⁻¹.

    • Thiophene C-S: 700 cm⁻¹.

  • NMR (1H, predicted):

    • Furan protons: δ 6.2–7.1 ppm.

    • Thiophene protons: δ 7.3–7.5 ppm.

    • -CH2NH-: δ 3.4–3.8 ppm .

Biological Relevance and Hypothetical Applications

Enzyme Inhibition

Structural analogs like (5-phenylfuran-2-yl)methanamine derivatives inhibit Sirtuin 2 (IC50 = 2.47 μM) . Molecular docking predicts:

  • Hydrogen bonding: Between the hydroxymethyl group and Asp170/Thr171 residues.

  • Hydrophobic interactions: Thiophene ring with Phe119/Phe234 pockets .

Future Research Directions

  • Synthetic Optimization: Improve yields via flow chemistry or biocatalytic methods.

  • Biological Screening: Test against neurodegenerative (Sirtuin-related) and infectious disease targets.

  • Computational Studies: MD simulations to optimize binding affinity.

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